molecular formula C12H10BBrN2O4 B8203329 4-bromo-2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile

4-bromo-2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile

Cat. No.: B8203329
M. Wt: 336.94 g/mol
InChI Key: MZCMFPVNCJAANR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyanophenylboronic acid MIDA ester typically involves the reaction of 5-bromo-2-cyanophenylboronic acid with N-methyliminodiacetic acid (MIDA) under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-2-cyanophenylboronic acid MIDA ester involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyanophenylboronic acid MIDA ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyanophenylboronic acid MIDA ester involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, facilitating the transfer of the aryl group to the palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-cyanophenylboronic acid MIDA ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to undergo a wide range of chemical reactions and its compatibility with various reaction conditions make it a versatile reagent in organic synthesis .

Properties

IUPAC Name

4-bromo-2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BBrN2O4/c1-16-6-11(17)19-13(20-12(18)7-16)10-4-9(14)3-2-8(10)5-15/h2-4H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCMFPVNCJAANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CC(=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BBrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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